molecular formula C42H64O15 B1247322 Bryostatin 18

Bryostatin 18

Cat. No. B1247322
M. Wt: 808.9 g/mol
InChI Key: AVJAOOKIOFJJOC-VXOITNNESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bryostatin 18 is a natural product found in Bugula neritina with data available.

Scientific Research Applications

1. Potential in Cancer Therapy

Bryostatin 18, like other bryostatins, shows significant potential in cancer therapy. Research has highlighted the potency of bryostatins as agonists of protein kinase C (PKC), a key player in cancer development and progression. Bryostatins, through their modulation of PKC, have demonstrated significant antineoplastic activity against various cancer types. Their ability to sensitize some resistant cells to chemotherapy agents is also noteworthy. This offers a promising avenue for the treatment of cancer and paves the way for novel therapeutic strategies (Kollar et al., 2014).

2. HIV/AIDS Eradication

Bryostatin 18, along with its analogues, has shown potential in the eradication of HIV/AIDS. Bryostatin analogues effectively induce latent HIV activation in vitro with potencies similar to or better than bryostatin. This suggests that bryostatin analogues could serve as superior candidates for the eradication of HIV/AIDS through the induction of latent viral reservoirs in conjunction with current antiretroviral therapy. This opens new avenues in HIV/AIDS treatment, especially in cases where traditional therapies have limited effectiveness (DeChristopher et al., 2012).

3. Alzheimer’s Disease Treatment

Bryostatin 18 is being explored for its potential in the treatment of Alzheimer’s disease. Bryostatins have shown the ability to enhance long-term memory and stimulate the growth of new neural connections. These properties are particularly relevant for neurodegenerative diseases like Alzheimer's, where synaptic loss and memory impairment are key characteristics. Bryostatin's role in cognitive function enhancement could represent a groundbreaking approach in Alzheimer’s therapy (Pettit et al., 2002).

4. Other Biomedical Applications

Beyond its applications in cancer, HIV/AIDS, and Alzheimer’s disease, bryostatin 18 holds promise in a range of other biomedical applications. Its unique properties as a protein kinase C modulator suggest potential in the treatment of other neurological disorders and possibly as an immunomodulatory agent. The scope of bryostatin 18’s application is still expanding as research continues to uncover its diverse biological activities and therapeutic potentials (Raghuvanshi & Bharate, 2020).

properties

Product Name

Bryostatin 18

Molecular Formula

C42H64O15

Molecular Weight

808.9 g/mol

IUPAC Name

[(1S,3S,5Z,7R,8E,11R,13Z,15S,17R,21R,23R,25S)-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C42H64O15/c1-24(43)32-20-29-15-26(17-35(46)52-10)22-41(49,56-29)39(5,6)12-11-28-13-25(16-34(45)51-9)14-31(53-28)23-42(50)40(7,8)33(55-37(48)38(2,3)4)21-30(57-42)18-27(44)19-36(47)54-32/h11-12,16-17,24,27-33,43-44,49-50H,13-15,18-23H2,1-10H3/b12-11+,25-16+,26-17-/t24-,27-,28+,29+,30-,31+,32-,33+,41-,42+/m1/s1

InChI Key

AVJAOOKIOFJJOC-VXOITNNESA-N

Isomeric SMILES

C[C@H]([C@H]1C[C@@H]2C/C(=C/C(=O)OC)/C[C@@](O2)(C(/C=C/[C@H]3C/C(=C\C(=O)OC)/C[C@H](O3)C[C@]4(C([C@H](C[C@H](O4)C[C@H](CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O)O

Canonical SMILES

CC(C1CC2CC(=CC(=O)OC)CC(O2)(C(C=CC3CC(=CC(=O)OC)CC(O3)CC4(C(C(CC(O4)CC(CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O)O

synonyms

bryostatin 18

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bryostatin 18
Reactant of Route 2
Bryostatin 18
Reactant of Route 3
Bryostatin 18
Reactant of Route 4
Bryostatin 18
Reactant of Route 5
Bryostatin 18
Reactant of Route 6
Bryostatin 18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.